

Application Notes and Protocols for SCH-900875 (Ulixertinib) Cell-Based Assay Development

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Compound of Interest

Compound Name: SCH-900875

Cat. No.: B3064259

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Introduction

SCH-900875, also known as ulixertinib, is a potent and reversible inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2.^{[1][2][3]} As key components of the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 play a crucial role in regulating cell proliferation, differentiation, and survival.^{[1][4]} The MAPK/ERK pathway is frequently hyperactivated in a wide range of human cancers, making it an attractive target for therapeutic intervention.^{[1][5]} Ulixertinib has demonstrated anti-tumor activity in preclinical models and is being investigated in clinical trials for various malignancies.^{[5][6][7]}

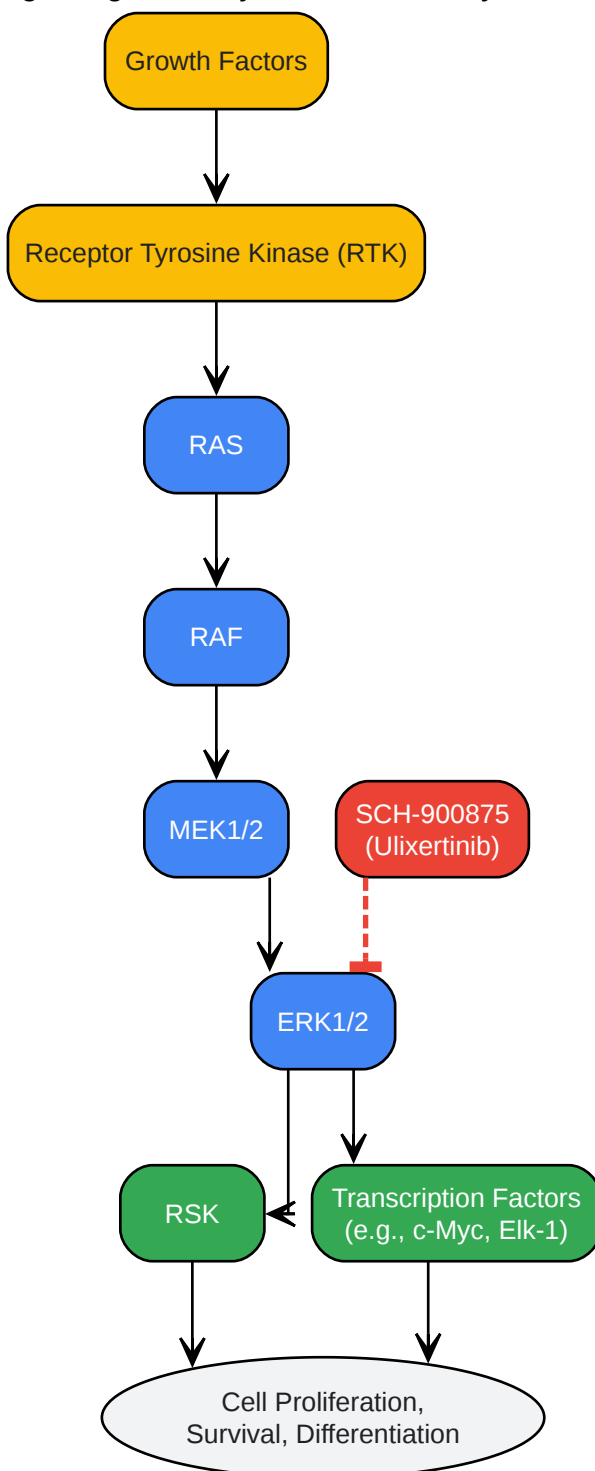
These application notes provide detailed protocols for developing and implementing cell-based assays to evaluate the biological activity of **SCH-900875** (ulixertinib) and other ERK1/2 inhibitors. The described assays are essential for characterizing the compound's potency, mechanism of action, and cellular effects.

Mechanism of Action: Targeting the ERK Signaling Pathway

SCH-900875 is an ATP-competitive inhibitor of ERK1 and ERK2.^[3] By binding to the kinase domain of ERK1/2, ulixertinib prevents their phosphorylation and activation. This, in turn, blocks the downstream signaling cascade, leading to the inhibition of cell proliferation and induction of

apoptosis in cancer cells with a dependency on the MAPK pathway.[1][8] A critical downstream target of ERK1/2 is the p90 ribosomal S6 kinase (RSK), whose phosphorylation is a reliable biomarker for ERK1/2 activity.[2]

ERK Signaling Pathway and Inhibition by SCH-900875



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Caption: Inhibition of the ERK signaling pathway by **SCH-900875**.

Quantitative Data Summary

The following tables summarize the in vitro potency of **SCH-900875** (ulixertinib) across various cancer cell lines.

Table 1: IC50 Values for Inhibition of Cell Viability

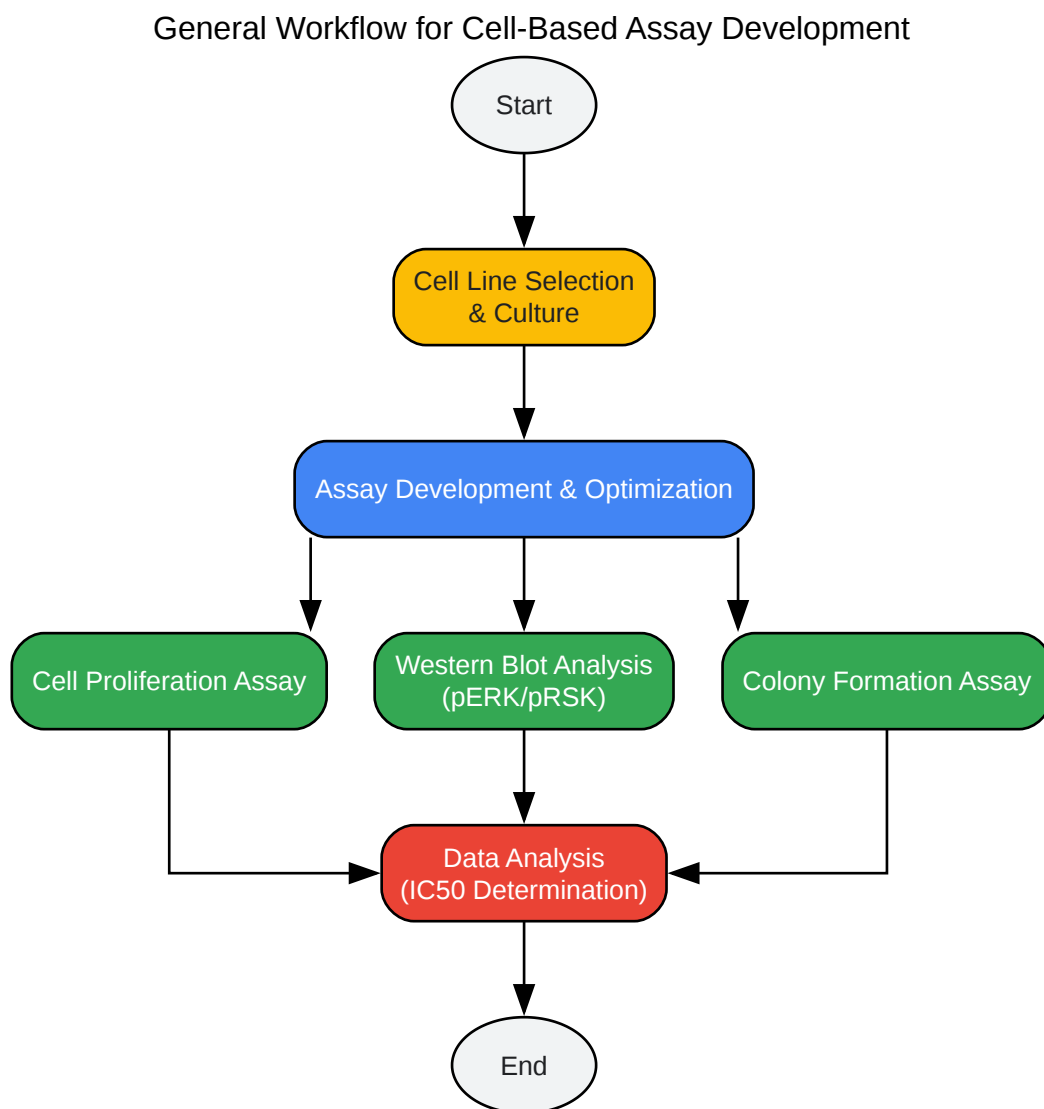
Cell Line	Cancer Type	IC50 (nM)	Reference
A375	Melanoma	180	[2][7]
COLO 205	Colorectal Cancer	1000	[6]
NCI-H23	Lung Cancer	1000	[6]
SUDHL-10	Lymphoma	<1	[8]
Raji	Lymphoma	<1	[8]
SH-SY5Y	Neuroblastoma	180	[9]
HCT-116	Colorectal Cancer	Not specified	[9]
CHLA255	Neuroblastoma	<500	[10]
LAN-1	Neuroblastoma	>2000	[10]

Table 2: IC50 Values for Target Engagement (Phosphorylation Inhibition)

Cell Line	Target	IC50 (μM)	Reference
A375	pRSK	0.14	[2][7]
A375	pERK	4.1	[7]
SH-SY5Y	pERK	0.086	[9]

Experimental Protocols

A general workflow for evaluating ERK1/2 inhibitors is outlined below.



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Caption: Workflow for evaluating ERK1/2 inhibitors.

Protocol 1: Cell Proliferation Assay

This protocol is designed to determine the effect of **SCH-900875** on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., A375, COLO 205, SUDHL-10)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- 96-well clear-bottom cell culture plates
- **SCH-900875** (ulixertinib)
- DMSO (vehicle control)
- Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay
- Plate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete medium.[\[10\]](#)
 - Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
- Compound Treatment:
 - Prepare a serial dilution of **SCH-900875** in complete medium. A typical concentration range is 0.1 nM to 10 μ M.
 - Include a vehicle control (DMSO) at the same final concentration as the highest **SCH-900875** concentration.
 - Remove the medium from the wells and add 100 μ L of the compound dilutions or vehicle control.
 - Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[\[7\]](#)

- Viability Measurement (CCK-8):
 - Add 10 μ L of CCK-8 solution to each well.
 - Incubate the plate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (medium only).
 - Normalize the data to the vehicle-treated control wells (set as 100% viability).
 - Plot the percentage of cell viability against the log concentration of **SCH-900875**.
 - Calculate the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blot Analysis for pERK and pRSK

This protocol is used to assess the inhibition of ERK1/2 signaling by measuring the phosphorylation status of ERK and its downstream substrate RSK.

Materials:

- Cancer cell lines
- 6-well cell culture plates
- **SCH-900875** (ulixertinib)
- DMSO
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer

- PVDF membrane
- Transfer buffer
- Blocking buffer (5% BSA or non-fat dry milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-RSK (Ser380), anti-RSK, and a loading control (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with various concentrations of **SCH-900875** or DMSO for 2-4 hours.[\[2\]](#)
 - Wash cells with ice-cold PBS and lyse them in RIPA buffer.
 - Clarify the lysates by centrifugation and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (20-30 μ g) onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the proteins to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection and Analysis:
 - Apply ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
 - Strip the membrane (if necessary) and re-probe for total ERK, pRSK, total RSK, and the loading control.
 - Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 3: Soft Agar Colony Formation Assay

This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.

Materials:

- Cancer cell lines
- 6-well plates
- Agar (noble agar or agarose)

- Complete cell culture medium
- **SCH-900875** (ulixertinib)
- DMSO
- Crystal Violet stain

Procedure:

- Prepare Agar Layers:
 - Bottom Layer: Prepare a 0.6% agar solution in complete medium. Pipette 1.5 mL into each well of a 6-well plate and allow it to solidify at room temperature.
 - Top Layer: Prepare a 0.3% agar solution in complete medium.
- Cell Suspension and Plating:
 - Harvest and count cells, preparing a single-cell suspension.
 - Resuspend the cells in the 0.3% top agar solution at a density of 5,000-10,000 cells per well.
 - Carefully layer 1 mL of the cell-agar suspension on top of the solidified bottom agar layer.
- Compound Treatment:
 - After the top layer has solidified, add 1 mL of complete medium containing the desired concentration of **SCH-900875** or DMSO to each well.
 - Replenish the medium with fresh compound every 3-4 days.
- Colony Formation and Staining:
 - Incubate the plates for 2-4 weeks at 37°C in a humidified 5% CO₂ incubator until colonies are visible.
 - Stain the colonies by adding 0.5 mL of 0.005% Crystal Violet to each well for 1 hour.

- Wash the wells with PBS.
- Data Analysis:
 - Count the number of colonies in each well using a microscope or a colony counter.
 - Compare the number and size of colonies in the treated wells to the vehicle control.
 - Calculate the percentage of colony formation inhibition.

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